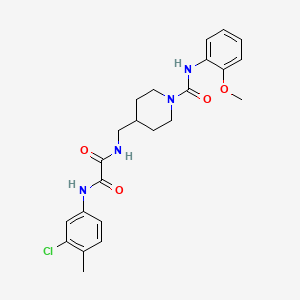![molecular formula C19H19N3O4 B2710593 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea CAS No. 1206986-20-0](/img/structure/B2710593.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Hydrogen Bonding and Complexation Studies
Research on urea derivatives, such as the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, has shown the importance of hydrogen bonding in the formation of complexes. This study demonstrates how electronic effects influence complexation, providing insights into potential applications in molecular recognition and sensor development (Ośmiałowski et al., 2013).
Anticancer Potential
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxic effects on human adenocarcinoma cells in vitro. This suggests potential applications in developing anticancer agents by exploring the structure-activity relationship of similar urea derivatives (Gaudreault et al., 1988).
Antimicrobial Activities
Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities highlight the potential use of similar compounds in addressing bacterial and fungal infections. This research demonstrates how structural modifications can enhance antimicrobial efficacy (Patel & Shaikh, 2011).
Neuroprotective and Enzyme Inhibition
The flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Vidaluc et al., 1995).
Fluorescence Sensing
Research on fluorescence sensing based on the inhibition of excited-state intramolecular proton transfer highlights the potential application of structurally similar compounds in developing sensors for detecting anions, which could be valuable in environmental monitoring and diagnostics (Wu et al., 2007).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-6-1-2-9-22(18)15-5-3-4-13(10-15)20-19(24)21-14-7-8-16-17(11-14)26-12-25-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBUDSGGAPHCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)
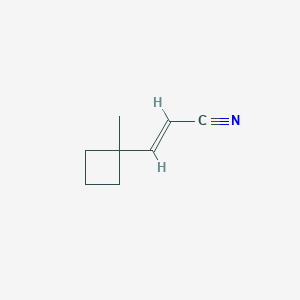
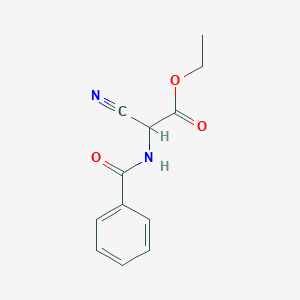
![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)

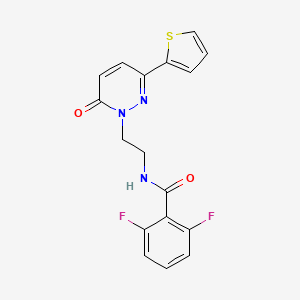
![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)
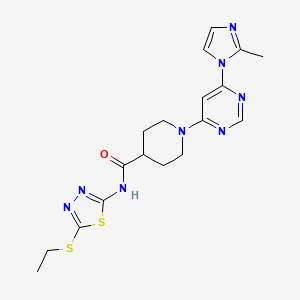
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)
![N~5~-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)
![2-Azaspiro[4.5]decane-3,4-dione](/img/structure/B2710529.png)

